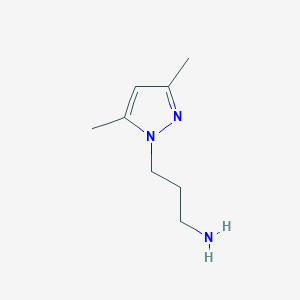

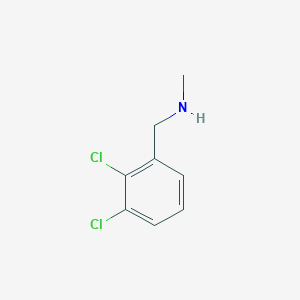

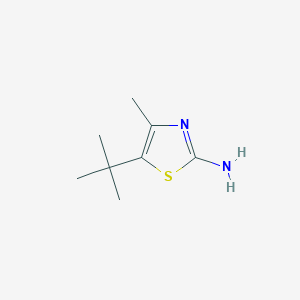

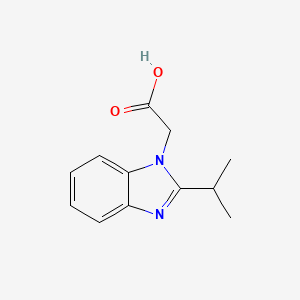

5-tert-Butyl-4-methyl-thiazol-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-tert-Butyl-4-methyl-thiazol-2-ylamine is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, the research does cover various thiazole derivatives that offer insights into the chemical behavior and properties of thiazole compounds. These derivatives are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved through the reduction of a benzylidene-thiazol-2-amine with NaBH4 . Another example is the synthesis of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine by reacting a thiazol-2-amine with 2,4-dichlorobenzaldehyde . These methods highlight the versatility of thiazole chemistry and the influence of substituents on the synthesis route.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular and solid-state structures of thiazole derivatives. For example, the crystal structure of a 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was elucidated, revealing its crystallization in the monoclinic system . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, showing hydrogen-bonded dimers formed through N—H∙∙∙N interactions . These studies demonstrate the importance of non-covalent interactions in the solid-state packing of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the thiazole ring. The reactivity of these compounds can be directed towards the synthesis of more complex molecules or the formation of specific structural motifs. For instance, the reaction of 4-(acridin-9-yl)-1-(tert-butyl)thiosemicarbazide with dimethyl acetylenedicarboxylate (DMAD) led to the formation of a compound with an acridine moiety . The reactivity patterns observed in these studies can provide insights into the design of new thiazole-based compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Bond lengths and angles can indicate strong interactions, such as those observed between the sulfonyl group and the thiadiazole ring in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate . The crystal packing, hydrogen bonding, and π–π interactions also play a significant role in the physical properties of these compounds, as seen in the solid-state structure of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate . These properties are crucial for understanding the behavior of thiazole derivatives in different environments and for their potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

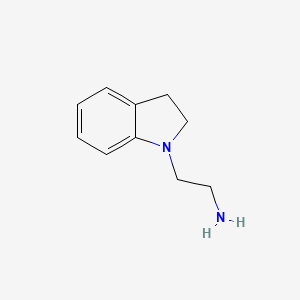

5-tert-Butyl-4-methyl-thiazol-2-ylamine serves as a precursor in the synthesis of complex molecules with potential biological activities. For instance, it has been utilized in the synthesis of compounds demonstrating antitumor activity. A specific example is the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, which has shown promising antitumor effects against the Hela cell line with an IC50 value of 26 μM, indicating its potential as a candidate for further antitumor studies (叶姣 et al., 2015).

Materials Science and Organic Electronics

In the field of materials science and organic electronics, derivatives of 5-tert-Butyl-4-methyl-thiazol-2-ylamine have been explored for their photophysical properties. The reversible excited-state intramolecular proton transfer (ESIPT) process of thiazolo[5,4-d]thiazole ESIPT systems based on this backbone has been controlled to tune white organic light emitting diodes (WOLEDs), showcasing the versatility of these compounds in developing advanced optical materials with potential applications in lighting and display technologies (Zhang et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Another significant application is in the development of novel imidazothiazole sulfides and sulfones with antimicrobial and anti-inflammatory properties. Derivatives synthesized from 5-tert-Butyl-4-methyl-thiazol-2-ylamine have shown promising results in preliminary screenings for anthelmintic and anti-inflammatory activities, demonstrating the potential of these compounds in pharmaceutical applications as therapeutic agents (Shetty et al., 2010).

Agricultural Chemistry

In agricultural chemistry, derivatives of 5-tert-Butyl-4-methyl-thiazol-2-ylamine have been investigated for their plant-growth regulatory activities. New imine derivatives containing 1H-1,2,4-triazole and thiazole rings were synthesized and showed promising results in the primary bioassay, indicating their potential as plant-growth regulators (Qin et al., 2010).

properties

IUPAC Name |

5-tert-butyl-4-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDNODZFXIBEJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360128 |

Source

|

| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-4-methyl-thiazol-2-ylamine | |

CAS RN |

45865-42-7 |

Source

|

| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)